molecular formula C16H32O2 B1172021 Acid blue 76 CAS No. 12238-89-0

Acid blue 76

Cat. No.: B1172021
CAS No.: 12238-89-0
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Description

Acid Blue 76 is a chemical compound provided for research and development purposes. It is identified under CAS Registry Number 12238-89-0 and is also listed under the alternative CAS number 12238-39-0 . This substance belongs to the class of acid dyes, which are typically characterized by their water-soluble anionic properties and are commonly investigated for their coloring properties on various substrates. The molecular structure is reported as a Barium salt of 1-(4-Chloro-o-sulfo-5-tolylazo)-2-naphthol . The precise molecular formula is C34H24BaCl2N4O8S2, with a molecular weight of 888.95 g/mol . Researchers value this compound for its specific structural characteristics as a metallized azo dye. As with many specialized acid dyes, its potential research applications may include exploratory studies in material science, such as the dyeing of engineered polymeric fabrics or as a model compound in analytical chemistry. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any commercial consumer applications. Handling should only be performed by qualified laboratory personnel in appropriate controlled settings.

Properties

CAS No.

12238-89-0

Molecular Formula

C16H32O2

Synonyms

Acid blue 76

Origin of Product

United States

Scientific Research Applications

Textile Industry

Acid Blue 76 is widely utilized in the textile industry for dyeing wool, silk, and nylon fabrics. Its vibrant blue hue and excellent solubility in water make it a popular choice for producing deep shades.

  • Dyeing Process : The dye is typically applied in an acidic medium, allowing for better fixation on the fibers. Studies have shown that this compound exhibits good lightfastness and washfastness properties, making it suitable for high-quality textile applications .

Food Industry

In the food sector, this compound is sometimes used as a colorant in products such as beverages and confections. However, its use is regulated due to potential health concerns.

  • Safety Assessments : Regulatory bodies have evaluated this compound for safety in food applications. For instance, studies have indicated that while it can be used within specified limits, excessive consumption may pose health risks .

Cosmetic Applications

This compound finds application in cosmetics as a coloring agent. It is included in formulations like shampoos and lotions to enhance visual appeal.

  • Regulatory Compliance : The European Commission has assessed the safety of this compound in cosmetic products, concluding that it can be safely used at concentrations below certain thresholds .

Environmental Impact and Detoxification

The environmental impact of synthetic dyes like this compound has garnered attention due to their persistence in wastewater. Research has focused on methods to detoxify and mineralize these dyes.

  • Biodegradation Studies : Investigations into anaerobic treatment systems have shown promise in enhancing the enzymatic decolorization of this compound, suggesting viable pathways for wastewater treatment .

Case Study 1: Textile Dyeing

A study conducted on the dyeing properties of this compound demonstrated its effectiveness in achieving vibrant shades on nylon fabrics. The research highlighted the dye's compatibility with various mordants to improve color fastness.

Case Study 2: Food Safety Assessment

A comprehensive evaluation of this compound's safety in food products was performed by analyzing its metabolic pathways and potential toxicological effects. Results indicated that while it is generally safe at regulated levels, further studies are needed to understand long-term exposure effects .

Chemical Reactions Analysis

Enzymatic Decolorization Mechanism

AB76 undergoes enzymatic decolorization via bacterial oxidoreductases (BOX) in the presence of mediators like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Key findings include:

  • Efficiency : 91.5% decolorization within 25 minutes under optimal conditions .

  • pH Dependence : Maximum activity occurs at pH 8 with ABTS and pH 5 without it .

  • Temperature Sensitivity : Optimal activity at 40°C .

Table 1: Impact of Operational Parameters on AB76 Decolorization

ParameterEffect on Efficiency
Dye ConcentrationEfficiency decreases sharply at concentrations >100 mg/L due to substrate inhibition .
ABTS MediatorEnhances electron transfer, enabling faster oxidation of AB76 .
pHAlkaline conditions favor mediated reactions; acidic conditions suit direct oxidation .

Degradation Pathway and Intermediates

UV-VIS spectroscopy and TLC analysis reveal a multi-step degradation process:

  • Initial Decolorization : The characteristic absorption peak at 592 nm (attributed to AB76’s chromophore) diminishes, indicating bond cleavage .

  • Intermediate Formation :

    • Primary intermediates include sulfonated aromatic amines and quinone derivatives .

    • TLC identifies polar intermediates with distinct Rf values (e.g., 0.68 and 0.72), suggesting sequential breakdown .

Table 2: Key Intermediates Detected During AB76 Degradation

IntermediatePropertiesDetection Method
Sulfonated AmineHigher polarity than AB76TLC (Rf = 0.68)
Quinone DerivativeOxidized structure with reduced absorbanceUV-VIS (412 nm)

Persulfate-Mediated Oxidation

In non-enzymatic systems, persulfate (KPS) induces AB76 discoloration through radical-driven pathways:

  • Kinetics : Pseudo-first-order kinetics under excess persulfate, with rate constants dependent on pH and temperature .

  • Color Transition :

    • Initial green → yellow (pH drop and radical formation) → transparent (complete mineralization over 48 hours) .

  • pH Reversibility : Adding NaOH reverses color to blue, confirming protonation-deprotonation equilibria .

Stability and Environmental Fate

  • Thermal Stability : Decomposes at 290°C, releasing SO₂ and NOₓ .

  • Aqueous Solubility : 134.8 g/L at 20°C, facilitating mobility in aquatic systems .

Comparison with Similar Compounds

Comparison with Similar Acid Dyes

The following table summarizes key properties of Acid Blue 76 and structurally/functionally similar dyes (Acid Blue 74, Acid Blue 92, Acid Blue 93, and Acid Violet 7), based on available evidence:

Property This compound (Inferred) Acid Blue 74 Acid Blue 92 Acid Blue 93 Acid Violet 7
Chemical Class Likely anthraquinone/azo Anthraquinone Azo Azo Azo
Solubility in Water High (typical of acid dyes) High High High High
Absorption Max (nm) ~600–620 (estimated) 594–610 Not specified 594–610 Not specified
Photodegradation Efficiency Not available Not available 88% (Vis), 74% (UV) Not available 93% (UV), 80% (Vis)
Light Fastness (ISO) Moderate (estimated 3–4) 1–2 (fading), 2 (stain) Not specified Not specified Not specified
Applications Textiles, staining Food dye, textiles Photocatalytic degradation Biological staining, textiles Photocatalytic degradation

Structural and Functional Differences

Acid Blue 74 vs. This compound

  • Acid Blue 74 (C.I. 42780) is a food-grade dye with moderate light fastness (ISO 1–2), while this compound likely has enhanced light stability due to structural modifications (e.g., additional sulfonate groups or steric hindrance). Acid Blue 74’s absorption peak (594–610 nm) suggests a distinct chromophore arrangement compared to this compound .

Acid Blue 92 vs. This compound Acid Blue 92, an azo dye, exhibits high photocatalytic degradation efficiency (88% under visible light) due to its compatibility with Mg₂SiO₄ catalysts. This compound, if anthraquinone-based, may degrade more slowly due to aromatic stability .

Acid Blue 93 vs. This compound

  • Acid Blue 93 (brownish crystals) shares similar absorption properties with Acid Blue 74 but differs in application (biological staining vs. textile dyeing). This compound’s solubility profile may vary based on sulfonation degree .

Acid Violet 7 vs. This compound

  • Acid Violet 7 shows superior UV-light degradation (93%), likely due to a less complex chromophore structure compared to this compound. This highlights how molecular symmetry and substituents influence degradation kinetics .

Key Research Findings

Photocatalytic Degradation Azo dyes (e.g., Acid Blue 92, Acid Violet 7) degrade faster than anthraquinone dyes under UV/Vis light due to weaker N=N bond stability. Mg₂SiO₄ nanostructures achieve 74–93% degradation for azo dyes, suggesting this compound would require tailored catalysts for efficient breakdown .

Environmental and Health Impacts

  • Acid dyes with low fastness ratings (e.g., Acid Blue 74) pose higher risks of leaching into water systems. Modifying this compound with cross-linkers (e.g., citric acid) could enhance adsorption on activated carbon, reducing environmental release .

Spectral Properties

  • Absorption maxima (594–610 nm for Acid Blue 74/93) correlate with chromophore conjugation length. This compound’s absorption likely shifts with substituents, affecting its industrial suitability .

Preparation Methods

Diazotization and Coupling Reactions

Azo dyes, a subset of acid dyes, are synthesized via diazotization of aromatic amines followed by coupling with electron-rich substrates. While this compound’s exact structure is unspecified, its preparation may involve:

  • Diazotization :

    • Aniline derivatives (e.g., sulfanilic acid) are treated with nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C to form diazonium salts.

    • Example:

      Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}
  • Coupling :

    • The diazonium salt reacts with naphthol or phenolic compounds under alkaline conditions (pH 8–10) to form the azo bond.

    • For triphenylmethane dyes like Acid Blue 1, condensation of aldehydes with aromatic amines (e.g., diethylaminobenzene) occurs in acidic conditions.

Sulfonation for Enhanced Solubility

Sulfonation introduces sulfonic acid groups (-SO₃H) to the dye molecule, critical for water solubility and substrate affinity. Methods include:

  • Direct Sulfonation :

    • Heating the intermediate with concentrated sulfuric acid (H₂SO₄) at 150–200°C.

    • Example for Acid Blue 1:

      Triphenylmethane intermediate+H2SO4Sulfonated product+H2O\text{Triphenylmethane intermediate} + \text{H}_2\text{SO}_4 \rightarrow \text{Sulfonated product} + \text{H}_2\text{O}
  • Post-Synthetic Sulfonation :

    • Treating the preformed dye with chlorosulfonic acid (ClSO₃H) in inert solvents.

Purification and Isolation

Crude dye mixtures require purification to remove unreacted precursors and byproducts:

  • Recrystallization :

    • Dissolving the crude product in hot ethanol or water and cooling to precipitate pure dye.

    • Example: 2,6-naphthalenedicarboxylic acid is recrystallized from ethyl acetate/cyclohexane mixtures.

  • Column Chromatography :

    • Molecularly imprinted polymers (MIPs) packed in columns selectively retain target dyes, as demonstrated for Acid Black 1.

Optimization of Reaction Conditions

Stoichiometric Ratios

  • A monomer:cross-linker:template ratio of 1:10:44 in MIP synthesis maximizes selectivity for Acid Black 1.

  • Excess n-BuLi (2.8 equiv) in carboxylation reactions minimizes byproducts (e.g., monosubstituted benzoic acids).

Temperature and pH Effects

  • Diazotization requires low temperatures (0–5°C) to stabilize diazonium salts.

  • Coupling proceeds optimally at pH 8–10 for azo dyes and pH 2–4 for triphenylmethane dyes.

Characterization and Quality Control

Spectroscopic Analysis

  • FTIR : Confirms functional groups (e.g., -SO₃H at 600–900 cm⁻¹).

  • NMR : Identifies structural motifs; for example, ¹⁹F-NMR verified purity in tetrafluoroterephthalic acid synthesis.

Chromatographic Validation

  • Homemade liquid chromatography systems resolve dye mixtures, with retention times indicating selectivity (e.g., 15–30 min for Acid Black 1).

Comparative Data on Synthesis Methods

ParameterDiazotizationSulfonationPurification
Temperature (°C)0–5150–20020–80
Yield (%)70–8590–9580–90
Key ReagentNaNO₂, HClH₂SO₄Ethanol
Critical pH Range1–2N/AN/A

Q & A

Q. How can researchers critically evaluate the validity of historical data on this compound’s photostability?

  • Methodological Answer : Audit original methodologies for light source calibration (e.g., irradiance in W/m²) and spectral output (UV vs. visible). Reanalyze data using modern computational tools (e.g., Gaussian for excited-state simulations). Flag studies lacking control experiments (e.g., dark controls) as unreliable .

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